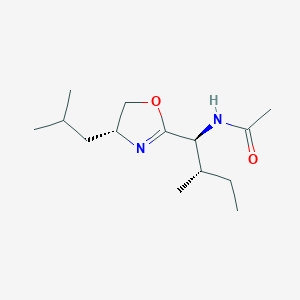
N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an oxazoline ring, an isobutyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxazoline ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In organic synthesis, “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features could be explored for biological activity, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxazoline ring and acetamide moiety could play crucial roles in binding interactions and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)formamide
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)propionamide
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)butyramide
Uniqueness
The uniqueness of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-[(1S,2S)-2-methyl-1-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide |
InChI |
InChI=1S/C14H26N2O2/c1-6-10(4)13(15-11(5)17)14-16-12(8-18-14)7-9(2)3/h9-10,12-13H,6-8H2,1-5H3,(H,15,17)/t10-,12+,13-/m0/s1 |
InChI Key |
DIENTBAFPQFFKQ-UHTWSYAYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=N[C@@H](CO1)CC(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C1=NC(CO1)CC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


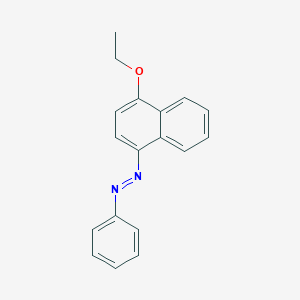

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
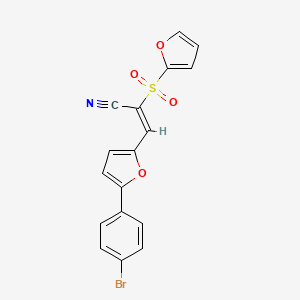
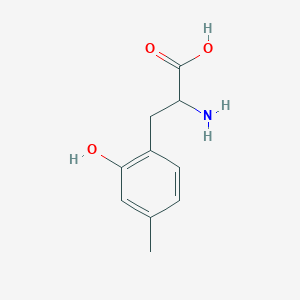
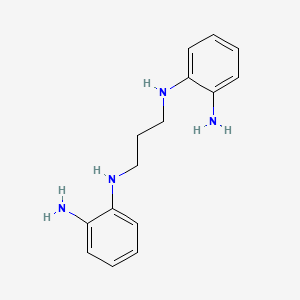
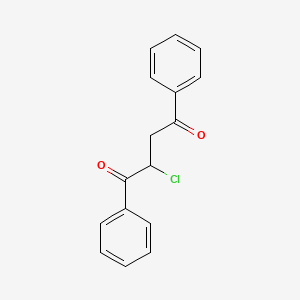
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
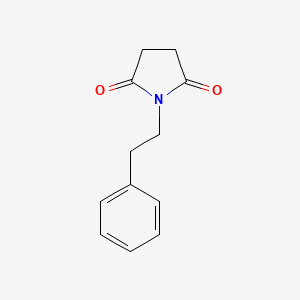
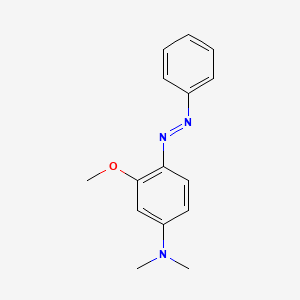

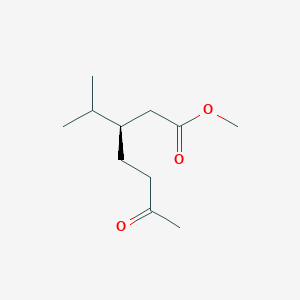
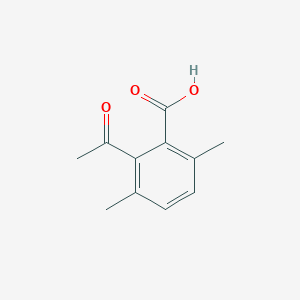
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
